Trifluoromethanesulfinyl fluoride
Description
Historical Context of Trifluoromethanesulfonyl Fluoride (B91410) Research
The journey of organofluorine chemistry began in the 19th century, with the first synthesis of an organofluorine compound, methyl fluoride, reported in 1835. nih.gov The broader industrial development of organofluorine chemistry gained momentum in the mid-20th century. nih.gov Within this context, methods for the preparation of sulfonyl fluorides were developed. One of the earliest and most common methods for synthesizing compounds like trifluoromethanesulfonyl fluoride is through halogen exchange, where a sulfonyl chloride is treated with a fluoride source. researchgate.net
Early research into trifluoromethanesulfonyl fluoride was often linked to the broader exploration of perfluoroalkanesulfonyl compounds. The development of efficient synthetic routes was a key focus. Historically, electrochemical fluorination was a known method for producing fluorinated alkanesulfonyl fluorides. google.com However, this method often produced a mixture of gases, necessitating complex purification procedures. google.com
A significant advancement in the synthesis of trifluoromethanesulfonyl fluoride came with the refinement of the halogen exchange reaction, specifically the reaction of trifluoromethanesulfonyl chloride with metal fluorides like potassium fluoride. mdpi.comgoogle.comwipo.intgoogle.com Researchers have optimized this process by exploring various catalysts, solvents, and reaction conditions to achieve high yields and purity. mdpi.comgoogle.comgoogle.com For instance, the use of crown ethers as phase-transfer catalysts in anhydrous acetonitrile (B52724) has been a notable improvement. google.com More recent eco-friendly approaches have focused on using water in controlled amounts to facilitate the reaction, shortening the process and enhancing yield and purity. wipo.intgoogle.com
Significance of Trifluoromethanesulfonyl Fluoride in Modern Chemical Research
The significance of trifluoromethanesulfonyl fluoride in modern research stems from its unique properties and its role as a versatile building block in the synthesis of more complex molecules. The strong electron-withdrawing nature of the trifluoromethyl group, combined with the stability of the sulfonyl fluoride, makes it a valuable reagent. mdpi.com
Organofluorine compounds are integral to numerous applications, including pharmaceuticals, agrochemicals, and materials science. wikipedia.orgcas.cnnih.govnumberanalytics.com An estimated 20% of all pharmaceuticals and over half of agricultural chemicals contain fluorine. wikipedia.orgcas.cn Trifluoromethanesulfonyl fluoride plays a crucial role in this field by serving as a precursor for introducing the trifluoromethanesulfonyl (triflyl) group or the trifluoromethyl group into organic molecules.
The trifluoromethyl group is particularly valued in medicinal chemistry for its ability to enhance properties such as membrane permeability and metabolic stability. mdpi.com Trifluoromethanesulfonyl fluoride, due to its structure, provides a pathway to incorporate this important functional group. It is considered the smallest perfluoroalkyl sulfonyl halide, a class of compounds that has garnered significant scientific interest. mdpi.com Its reactivity is primarily centered at the sulfur atom, allowing for selective reactions with nucleophiles like alcohols and amines under controlled conditions. mdpi.com This selectivity is highly valuable for the precise functionalization required in the synthesis of complex fluorinated molecules, such as surfactants and drug conjugates. mdpi.com
Trifluoromethanesulfonyl fluoride has proven to be a key reagent in the development of advanced synthetic methodologies, enabling the preparation of novel and highly functionalized compounds.
One of its notable applications is in the synthesis of N-(trifluoromethylsulfonyl)trifluoromethanesulfonimidoyl fluoride. rsc.org This complex molecule, which possesses a superstrong electron-withdrawing group, is prepared through a process that involves the use of trifluoromethanesulfonyl fluoride's precursors, highlighting the foundational role of triflyl fluoride chemistry. rsc.org The resulting imidoyl fluoride is a key agent for preparing compounds with exceptionally strong acidic properties.
Furthermore, trifluoromethanesulfonyl fluoride is utilized in the synthesis of trifluoromethane (B1200692) sulfonanilide derivatives, which are valuable intermediates for pharmaceuticals and agrochemicals. google.com The reaction involves treating an aniline (B41778) or substituted aniline with trifluoromethanesulfonyl fluoride in the presence of a tertiary amine base. google.com
The compound also serves as a source of the triflyl group in various reactions. For instance, it can react with nucleophiles to generate trifluoromethanesulfonate (B1224126) anions, which are themselves useful reagents in organic synthesis. mdpi.com This reactivity has been harnessed in the development of new trifluoromethoxylation reagents. mdpi.com
Recent research has also explored its use as a sustainable alternative to sulfur hexafluoride (SF6), a potent greenhouse gas used in high-voltage applications. mdpi.com Studies have demonstrated scalable, eco-friendly synthesis methods for trifluoromethanesulfonyl fluoride, positioning it as a technically viable and less environmentally harmful insulating gas. mdpi.com
Structure
3D Structure
Properties
CAS No. |
812-12-4 |
|---|---|
Molecular Formula |
CF4OS |
Molecular Weight |
136.07 g/mol |
IUPAC Name |
trifluoromethanesulfinyl fluoride |
InChI |
InChI=1S/CF4OS/c2-1(3,4)7(5)6 |
InChI Key |
OVRZXQJRDBWYNI-UHFFFAOYSA-N |
Canonical SMILES |
C(F)(F)(F)S(=O)F |
Origin of Product |
United States |
Synthetic Methodologies for Trifluoromethanesulfonyl Fluoride
Conventional Synthetic Approaches
Electrochemical Fluorination Methods
Electrochemical fluorination (ECF) represents a foundational method for the preparation of perfluorinated compounds, including trifluoromethanesulfonyl fluoride (B91410). wikipedia.org This technique involves the electrolysis of an organic substrate in a hydrogen fluoride medium. wikipedia.org Two primary ECF processes that have been commercialized are the Simons process and the Phillips Petroleum process. wikipedia.org
The Simons process, developed in the 1930s, utilizes a nickel anode and involves the electrolysis of a solution of an organic compound in hydrogen fluoride at a cell potential of approximately 5–6 V. wikipedia.org For the synthesis of sulfonyl fluorides, the corresponding hydrocarbon analog, such as methanesulfonyl fluoride (CH3SO2F), is used as the starting material. The process systematically replaces all carbon-hydrogen bonds with carbon-fluorine bonds. wikipedia.org A general representation of this transformation is:
R₃C–H + HF → R₃C–F + H₂ wikipedia.org
A specific patent describes a method for preparing trifluoromethanesulfonyl fluoride by the electrochemical fluorination of methanesulfonyl fluoride. google.com This process emphasizes the importance of using anhydrous reactants, specifically anhydrous hydrogen fluoride and anhydrous methanesulfonyl fluoride, to improve the current efficiency and the safety of the fluorination reaction. google.com The reaction proceeds via an electrochemical fluorination reaction, yielding a gaseous mixture of trifluoromethanesulfonyl fluoride, hydrogen, and vaporized hydrogen fluoride. google.com
The Phillips Petroleum process, another commercial method, employs porous graphite (B72142) anodes in molten potassium fluoride-hydrogen fluoride (KHF₂). wikipedia.org This medium serves as both a low-melting electrolyte and an effective fluorine source. wikipedia.org
Reactions Involving Triflic Anhydride (B1165640) and Fluoride Sources
Trifluoromethanesulfonic anhydride, commonly known as triflic anhydride ((CF₃SO₂)₂O), is a highly reactive electrophile that can be employed in the synthesis of trifluoromethanesulfonyl fluoride. wikipedia.org Although primarily prepared by the dehydration of triflic acid, its reactivity can be harnessed for fluorination reactions. chemicalbook.com One patented method describes the reaction of a trifluoromethanesulfonate (B1224126) salt with trifluoromethanesulfonyl fluoride itself, in the presence of a catalyst, to produce triflic anhydride. google.com While this illustrates the reversible nature of the chemistry, direct synthesis of the sulfonyl fluoride from the anhydride and a fluoride source is a plausible, though less commonly detailed, route. The strong electrophilicity of the triflyl group in triflic anhydride makes it susceptible to nucleophilic attack by fluoride ions, which would cleave the S-O-S bond and generate trifluoromethanesulfonyl fluoride.
Contemporary and Green Synthesis Protocols
Recent efforts have focused on developing more efficient, safer, and environmentally benign methods for the synthesis of trifluoromethanesulfonyl fluoride, with a significant emphasis on halogen exchange reactions.
Continuous-Flow Reactor Systems in Synthesis
Continuous-flow chemistry is increasingly recognized for its advantages in chemical synthesis, particularly for reactions involving hazardous reagents or requiring precise control over reaction parameters. durham.ac.ukresearchgate.net These systems offer enhanced safety, improved heat and mass transfer, and the potential for automation and straightforward scalability. durham.ac.uk
While specific literature detailing the synthesis of trifluoromethanesulfonyl fluoride in continuous-flow reactors is not yet widespread, the principles of flow chemistry have been successfully applied to a range of fluorination reactions. durham.ac.ukrsc.org For instance, hazardous fluorinating agents have been safely and efficiently used in modular flow reactor setups. durham.ac.ukresearchgate.net The successful scale-up of batch syntheses for TFSF in pressurized reactors, which require careful control of temperature and pressure, demonstrates that these processes are well-suited for adaptation to continuous-flow systems. mdpi.com Such a transition could offer higher productivity and safety for industrial-scale manufacturing. google.com
A typical conceptual flow setup for a fluorination reaction involves pumping reagent solutions from separate reservoirs into a T-piece mixer, after which the combined stream enters a heated coil reactor where the reaction occurs over a defined residence time. durham.ac.uk This method allows for precise control and containment, which is highly beneficial for handling gaseous products like TFSF.
Environmentally Conscious Synthesis Considerations
The development of "green" or environmentally friendly synthetic routes for trifluoromethanesulfonyl fluoride is a key research focus, driven by the desire to replace older methods that rely on hazardous materials and to position TFSF as a sustainable alternative to potent greenhouse gases like SF₆. mdpi.commdpi.com
A leading eco-friendly method is the liquid-phase halogen exchange (HALEX) reaction, which uses trifluoromethanesulfonyl chloride (CF₃SO₂Cl) and an alkali metal fluoride, such as potassium fluoride (KF), as primary reagents. nih.govmdpi.com This approach avoids the use of harsh and difficult-to-handle reagents like elemental fluorine or anhydrous hydrogen fluoride, which are characteristic of traditional electrochemical fluorination (Simons process). nih.govgoogle.comguidechem.com
Key aspects of this environmentally conscious synthesis include:
Catalysis: The reaction efficiency is significantly improved by using a phase-transfer catalyst, such as a crown ether, which facilitates the interaction between the solid KF and the liquid CF₃SO₂Cl. mdpi.comcancer.gov Quaternary salts have also been employed to enhance reaction rates and yields. google.com
Reaction Conditions: Optimized protocols achieve high yields (65%) and purity (97.9%) at low temperatures with a 3:1 molar ratio of KF to CF₃SO₂Cl. mdpi.comresearchgate.net
Simplified Procedures: Unlike methods requiring strictly anhydrous conditions, some processes have been developed that successfully use a controlled amount of water (0.6% to 10.0% by mass relative to the metal fluoride), simplifying the procedure and reducing costs associated with solvent drying. google.comgoogle.com
Product Sustainability: A major environmental driver for TFSF synthesis is its potential as a replacement for SF₆, a gas with a very high global warming potential. mdpi.com TFSF exhibits good dielectric properties while having a significantly lower environmental impact. mdpi.com
Table 1: Comparison of Green Synthesis Attributes
| Feature | Eco-Friendly HALEX Method | Traditional Electrochemical Fluorination |
|---|---|---|
| Fluorine Source | Potassium Fluoride (KF) mdpi.com | Anhydrous Hydrogen Fluoride (HF) guidechem.comwikipedia.org |
| Catalyst | Crown Ether / Quaternary Salt mdpi.comgoogle.com | None (Electrolysis) wikipedia.org |
| Byproducts | Potassium Chloride (KCl) google.com | Large volumes of Hydrogen gas guidechem.com |
| Process Simplicity | High; tolerant to small amounts of water google.com | Complex; requires specialized equipment and anhydrous conditions google.comguidechem.com |
| Safety | Relatively safer reagents and conditions durham.ac.uk | Involves hazardous and corrosive HF wikipedia.org |
Industrial-Scale Synthesis Considerations
The transition from laboratory-scale synthesis to industrial production of trifluoromethanesulfonyl fluoride presents several challenges, including scalability, cost-effectiveness, safety, and product purity. google.com Modern methods based on halogen exchange have been specifically developed to overcome the limitations of older techniques like electrochemical fluorination, which are often difficult and costly to scale up. google.comguidechem.com
Research has shown that precise control over reaction parameters is critical for maximizing yield and selectivity on an industrial scale. mdpi.com Balancing thermal and kinetic factors is essential for suppressing the formation of byproducts and ensuring efficient isolation of high-purity TFSF. mdpi.com
Table 2: Industrial-Scale Batch Synthesis Parameters and Results
| Parameter | Value / Condition | Source |
|---|---|---|
| Reactor Type | Pressurized Reactor (e.g., 500 mL) | mdpi.comguidechem.com |
| Reactants | CF₃SO₂Cl, KF, Water | google.com |
| KF to CF₃SO₂Cl Molar Ratio | 1.5 - 6 (3:1 optimized) | mdpi.comgoogle.com |
| Reaction Temperature | 20°C to 70°C (typically 40-50°C) | google.comgoogle.com |
| Reaction Pressure | ~0.5 MPa to 0.94 MPa | mdpi.comgoogle.com |
| Conversion Rate | 58% to 99% | mdpi.comgoogle.com |
| Selectivity | 89% to 94% | mdpi.comgoogle.com |
| Isolated Yield | 65% to 88% | mdpi.comgoogle.com |
| Product Purity (GC) | 97.9% to 98.9% | mdpi.comgoogle.com |
Reactivity and Reaction Mechanisms of Trifluoromethanesulfonyl Fluoride
Fundamental Reactivity Patterns
Reactivity Attributable to the Sulfur Center
The reactivity of trifluoromethanesulfonyl fluoride (B91410) is largely dictated by the electrophilic nature of the sulfur atom. The sulfur atom in the SO2F group is in a high oxidation state (+6) and is bonded to highly electronegative fluorine and oxygen atoms, as well as the electron-withdrawing trifluoromethyl group. This electronic arrangement results in a significant partial positive charge on the sulfur atom, making it susceptible to attack by nucleophiles.
Computational studies have shown that the Mulliken charge on the sulfur atom is approximately +1.637e, which contributes to the electrostatic repulsion between the sulfur and carbon atoms and influences the weakness of the S-C bond. rsc.org The electrophilicity of the sulfur center is a key factor in the compound's reactivity, particularly in reactions involving nucleophilic attack, such as hydrolysis. While specific studies on a wide range of nucleophilic reactions with trifluoromethanesulfonyl fluoride are limited in the public domain, the high electrophilicity of the sulfur center suggests it will readily react with various nucleophiles.
Stability and Environmental Dependence (e.g., alkaline, neutral, acidic media)
The stability of trifluoromethanesulfonyl fluoride is highly dependent on the chemical environment, particularly the pH. While specific experimental data on its stability in different media are not extensively available, its reactivity patterns can be inferred from its chemical structure and the behavior of related organofluorine sulfur compounds.
In neutral media , such as in the presence of water vapor, trifluoromethanesulfonyl fluoride can undergo hydrolysis, although the rate may be slow under ambient conditions. nih.govmdpi.com The reaction is initiated by the nucleophilic attack of a water molecule on the electrophilic sulfur center.
In alkaline media , the stability of trifluoromethanesulfonyl fluoride is expected to be significantly lower. The presence of hydroxide (B78521) ions (OH-), which are stronger nucleophiles than water, would accelerate the hydrolysis process. The reaction mechanism would involve the nucleophilic attack of the hydroxide ion on the sulfur atom, leading to the displacement of the fluoride or trifluoromethyl group and subsequent decomposition. The hydrolysis of many organofluorine compounds is known to be faster under basic conditions. researchgate.net
In acidic media , trifluoromethanesulfonyl fluoride is anticipated to be relatively more stable. In an acidic environment, the concentration of potent nucleophiles like hydroxide ions is negligible. Furthermore, potential nucleophiles like water molecules may be protonated to form hydronium ions (H3O+), which are less nucleophilic. This reduction in nucleophilicity would decrease the rate of hydrolytic decomposition. The stability of many fluoride-containing compounds is greater in acidic solutions. researchgate.netnih.gov
Mechanisms of Decomposition
The decomposition of trifluoromethanesulfonyl fluoride can proceed through several pathways, including unimolecular decomposition at elevated temperatures and hydrolysis in the presence of water.
Unimolecular Decomposition Pathways (e.g., C-S bond cleavage, F-abstraction, Isomerization)
High-level ab initio calculations have elucidated the primary unimolecular decomposition pathways of trifluoromethanesulfonyl fluoride. nih.govmdpi.comrsc.org
The predominant decomposition route is the simple C-S bond cleavage , which forms a trifluoromethyl radical (•CF3) and a fluorosulfonyl radical (•SO2F). nih.govmdpi.comrsc.org This process occurs without a well-defined energy barrier, and the bond dissociation energy is calculated to be approximately 69.4 kcal/mol. rsc.org
Another identified pathway is a roaming-induced F-abstraction , which leads to the formation of carbon tetrafluoride (CF4) and sulfur dioxide (SO2). nih.govmdpi.comrsc.org This pathway involves the wandering of a fluorine atom from the trifluoromethyl group.
Furthermore, isomerization via the migration of the trifluoromethyl group can occur, leading to the more stable isomer, CF3OSFO. nih.govmdpi.comrsc.org This isomer can then decompose to produce carbonyl fluoride (CF2O) and thionyl fluoride (SOF2). nih.govmdpi.comrsc.org
| Decomposition Pathway | Products | Key Features |
| C-S Bond Cleavage | •CF3 + •SO2F | Predominant pathway, no defined barrier. nih.govmdpi.comrsc.org |
| F-abstraction | CF4 + SO2 | Involves roaming of a fluorine atom. nih.govmdpi.comrsc.org |
| Isomerization | CF3OSFO → CF2O + SOF2 | Formation of a more stable isomer. nih.govmdpi.comrsc.org |
Hydrolysis Mechanisms in the Presence of Water Vapor
The hydrolysis of trifluoromethanesulfonyl fluoride in the presence of water vapor has been theoretically investigated, revealing various decomposition products. nih.govmdpi.comrsc.org The process is initiated by the formation of a complex between the CF3SO2F molecule and one or more water molecules. The nucleophilic attack of water on the sulfur atom leads to the breaking of the S-F or S-C bond.
Theoretical studies have identified a range of characteristic decomposition products resulting from secondary reactions and hydrolysis. These include carbon tetrafluoride (CF4), hexafluoroethane (B1207929) (C2F6), carbonyl fluoride (CF2O), sulfur dioxide (SO2), thionyl fluoride (SOF2), sulfuryl fluoride (SO2F2), and trifluoromethane (B1200692) (CF3H). nih.govmdpi.comrsc.org The specific pathways and product distributions are dependent on the reaction conditions.
Influence of External Fields on Stability and Electronic Structure
The stability and electronic structure of trifluoromethanesulfonyl fluoride can be significantly affected by the presence of an external electric field. nih.govmdpi.comrsc.org When an electric field is oriented along the S-C bond, it can influence the bond strength and the decomposition pathways. nih.govmdpi.comrsc.org
The application of an external electric field can alter the electronic distribution within the molecule, potentially weakening the S-C bond and lowering the energy barrier for decomposition. This is a critical consideration for its application as a gaseous dielectric in high-voltage equipment, where strong electric fields are present. Field-dependent electron-molecule capture rates suggest that CF3SO2F has superior dielectric strength compared to SF6. nih.govmdpi.com
Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry
Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a significant advancement in click chemistry, providing a platform for the rapid and modular assembly of functional molecules. nih.govresearchgate.netrsc.orgkuleuven.bechemrxiv.org This chemistry is centered around the selective substitution of a fluoride atom at a hexavalent sulfur center (SVI–F) with a nucleophile. nih.govkuleuven.benih.gov The SVI–F bond possesses a unique balance of stability and reactivity; it is remarkably stable under many conditions, including resistance to reduction and thermolysis, yet can be activated to react efficiently with various nucleophiles. nih.govsigmaaldrich.comasu.edu This controllable reactivity makes SuFEx reagents powerful tools in chemical synthesis, materials science, and chemical biology. sigmaaldrich.comresearchgate.net
Trifluoromethanesulfonyl Fluoride as an Electrophilic SuFEx Hub
Trifluoromethanesulfonyl fluoride (CF3SO2F), a gas with a boiling point of -22 °C, has been identified as a novel and effective electrophilic hub for SuFEx chemistry. nih.gov It serves as a valuable precursor for transferring the trifluoromethanesulfonyl ([CF3SO2]) group to various molecules. nih.gov The use of CF3SO2F, which can be generated ex situ in a two-chamber reactor system, expands the toolkit of SuFEx chemistry beyond previously established hubs like sulfuryl fluoride (SO2F2). nih.govresearchgate.netrsc.orgkuleuven.bechemrxiv.org This method provides a general and efficient pathway for the synthesis of important chemical entities such as triflates and triflamides. nih.govresearchgate.netkuleuven.be The structural combination of a lipophilic trifluoromethyl group and a sulfonyl fluoride unit in CF3SO2F results in reduced reactivity towards certain nucleophiles compared to traditional sulfonyl halides, while maintaining thermal stability. nih.gov
SVI–F Exchange Reactions with Various Nucleophiles (e.g., Phenols, Carboxylic Acids, Amines, Azoles)
Trifluoromethanesulfonyl fluoride demonstrates reactivity with a range of O- and N-based nucleophiles, enabling the synthesis of diverse sulfur(VI)-containing compounds. nih.gov Under specific conditions, it reacts efficiently with phenols, carboxylic acids, amines, and azoles. nih.gov
The reaction with phenols proceeds smoothly to form aryl triflates, which are valuable pseudohalides in organic synthesis. nih.gov Similarly, primary and secondary amines react to yield the corresponding triflamides. nih.gov Azoles also participate in these SVI–F exchange reactions. kuleuven.be The reaction conditions can be tuned to accommodate various functional groups, highlighting the broad applicability of this protocol. nih.govresearchgate.netkuleuven.be
| Nucleophile Class | Product Class | General Reaction Conditions | Reference |
|---|---|---|---|
| Phenols | Aryl Triflates | Reaction with CF3SO2F gas, often in the presence of a base. nih.gov | nih.gov |
| Carboxylic Acids | (Not specified as stable product) | Reacts smoothly under dry conditions. nih.gov | nih.gov |
| Amines (Primary/Secondary) | Triflamides | Reaction with CF3SO2F gas under dry conditions. nih.govkuleuven.be | nih.govkuleuven.be |
| Azoles | N-Triflyl Azoles | Reaction with CF3SO2F gas. kuleuven.be | kuleuven.be |
Chemoselectivity in SuFEx Reactions (e.g., Role of Water, pH)
A key feature of SuFEx reactions involving trifluoromethanesulfonyl fluoride is the ability to achieve high chemoselectivity. nih.govresearchgate.netrsc.orgkuleuven.bechemrxiv.org While CF3SO2F reacts with various nucleophiles like amines and carboxylic acids under dry conditions, the presence of water has been identified as a critical factor for achieving complete chemoselectivity for phenols over other nucleophilic groups, such as amines. nih.govresearchgate.netrsc.org This discovery allows for the selective triflylation of aromatic alcohols in complex molecules containing multiple reactive sites. nih.gov The reaction's versatility is further demonstrated by its relative insensitivity to the specific choice of solvent or base, with a range of organic and inorganic bases proving effective. kuleuven.be The hydrolytic stability of the SVI–F bond is crucial, ensuring the precursor remains unreactive until activated under specific conditions. nih.gov While alkaline conditions can promote hydrolysis, the compound is stable in neutral or mildly acidic environments. nih.gov
Mechanistic Insights into SuFEx Pathways (e.g., Transition State Analysis, Hydrogen Bonding, Ab Initio Metadynamics Simulations, NCI Analysis)
To understand the origins of the observed chemoselectivity, particularly the role of water, detailed mechanistic studies have been conducted. nih.govresearchgate.netrsc.org Ab initio metadynamics simulations have provided fundamental insights into the key SuFEx transition states. nih.govrsc.org These computational analyses suggest that the chemoselective triflylation of phenols in the presence of amines is due to differences in the reaction pathways. nih.gov
For the reaction with amines in the presence of water, the simulations point to a hydrogen-bonded termolecular transition state. nih.govresearchgate.netrsc.org This finding explains the experimental observation that water is the key additive for achieving chemoselective trifluoromethanesulfonation of phenols versus amines. nih.govresearchgate.netrsc.org The mechanism involves the activation of the SVI–F bond, allowing the substitution reaction to proceed rapidly and selectively. nih.gov This detailed mechanistic understanding is crucial for the rational design of future SuFEx-based synthetic methodologies.
Applications and Derivatization Strategies in Organic Synthesis
General Applications as a Trifluoromethanesulfonylation Reagent
Trifluoromethanesulfonyl fluoride (B91410) is a potent electrophile used for introducing the trifluoromethanesulfonyl (triflyl) group into various molecules. nih.gov This process, known as trifluoromethanesulfonylation or triflation, yields products that are valuable intermediates in pharmaceuticals and materials science. nih.govnih.gov The reagent's reactivity with nucleophiles like alcohols and amines allows for the efficient synthesis of triflates, triflamides, and related structures. nih.govwechemglobal.com A key advantage of using CF₃SO₂F, particularly when generated ex situ in a two-chamber system, is its high functional group tolerance and effectiveness compared to traditional triflating agents like triflic anhydride (B1165640) (Tf₂O). chemrxiv.org
Trifluoromethanesulfonyl fluoride is highly effective for the synthesis of triflates, particularly aryl triflates, from the corresponding phenols. nih.gov The reaction is typically performed by exposing a solution of the phenol (B47542) and a base, such as N,N-diisopropylethylamine (DIPEA), to CF₃SO₂F gas. nih.govkuleuven.be The process is notable for its mild conditions and broad substrate scope, accommodating a wide variety of functional groups on the aromatic ring. nih.gov
A significant finding is the role of water in achieving chemoselectivity. The presence of water allows for the selective triflation of phenols even in the presence of more nucleophilic groups like amines. nih.gov This selectivity is attributed to a hydrogen-bonded transition state that facilitates the reaction with phenols. nih.govkuleuven.be Aryl triflates are crucial precursors for cross-coupling reactions, making this method a valuable entry point for further molecular elaboration. nih.gov
Table 1: Synthesis of Aryl Triflates using Trifluoromethanesulfonyl Fluoride Reaction conditions typically involve exposing the (hetero)aryl alcohol and a base to CF₃SO₂F gas generated *ex situ.* nih.gov
| Entry | Phenol Substrate | Product | Yield (%) |
| 1 | 4-Phenylphenol | 4-Phenylphenyl trifluoromethanesulfonate (B1224126) | 98 |
| 2 | 4-tert-Butylphenol | 4-tert-Butylphenyl trifluoromethanesulfonate | 99 |
| 3 | Estrone | Estrone-3-triflate | 99 |
| 4 | 4-Hydroxy-N-Boc-L-prolinol | N-Boc-4-(trifluoromethanesulfonyloxy)-L-prolinol | 95 |
| 5 | 2-Naphthol | 2-Naphthyl trifluoromethanesulfonate | 98 |
The reaction of trifluoromethanesulfonyl fluoride with primary and secondary amines provides a direct and efficient route to N-trifluoromethanesulfonamides, commonly known as triflamides. nih.gov This transformation is a cornerstone of SuFEx chemistry. kuleuven.be The reaction proceeds smoothly under basic conditions to yield both N-monosubstituted triflamides from primary amines and tertiary sulfonamides from secondary amines. chemrxiv.org
This method contrasts favorably with other synthetic routes, as the formation of N-monosubstituted triflamides can be challenging under certain basic conditions with other reagents. chemrxiv.org The high NH-acidity and lipophilicity imparted by the triflamide group make these compounds significant in medicinal chemistry and materials science. researchgate.net The activation of sulfonyl fluorides with Lewis acids like calcium triflimide has also been shown to be an effective strategy for synthesizing sulfonamides from a diverse range of amines, highlighting the broad utility of sulfonyl fluorides as precursors. organic-chemistry.org
Table 2: Synthesis of Triflamides using Trifluoromethanesulfonyl Fluoride Reactions are typically carried out by reacting CF₃SO₂F gas with the corresponding amine in the presence of a base. nih.govchemrxiv.org
| Entry | Amine Substrate | Product Type | Product | Yield (%) |
| 1 | Dibenzylamine | Tertiary Sulfonamide | N,N-Dibenzyltrifluoromethanesulfonamide | 99 |
| 2 | Indoline | Tertiary Sulfonamide | 1-(Trifluoromethylsulfonyl)indoline | 99 |
| 3 | Benzylamine | N-monosubstituted triflamide | N-Benzyltrifluoromethanesulfonamide | 98 |
| 4 | (R)-1-Phenylethanamine | N-monosubstituted triflamide | (R)-N-(1-Phenylethyl)trifluoromethanesulfonamide | 99 |
| 5 | Aniline (B41778) | N-monosubstituted triflamide | N-Phenyltrifluoromethanesulfonamide | 99 |
Aryl triflimidate esters, a relatively underexplored class of compounds, can be synthesized using chemistry analogous to triflation. kuleuven.be The strategy involves the use of triflimidoyl fluorides (CF₃SO(NR)F), which are aza-analogues of triflyl fluoride. chemrxiv.org These SuFEx hubs are first prepared and then reacted with various phenols to generate the corresponding aryl triflimidate esters. nih.gov
The reaction of N-aryl substituted triflimidoyl fluorides with phenols proceeds efficiently under mild conditions. nih.gov In cases involving less electrophilic N-alkyl substituted triflimidoyl fluorides, a stronger base such as DBU and elevated temperatures may be required to achieve good yields. nih.gov This methodology provides access to compounds with potential three-dimensional chirality and novel biological properties. chemrxiv.org
Table 3: Synthesis of Aryl Triflimidate Esters The synthesis involves the SuFEx reaction of a triflimidoyl fluoride with a phenol. nih.gov
| Entry | Triflimidoyl Fluoride | Phenol Substrate | Product | Yield (%) |
| 1 | CF₃SO(NPh)F | 4-Methoxyphenol | 4-Methoxyphenyl N-phenyltrifluoromethanesulfonimidate | 99 |
| 2 | CF₃SO(NPh)F | 4-Chlorophenol | 4-Chlorophenyl N-phenyltrifluoromethanesulfonimidate | 99 |
| 3 | CF₃SO(NPh)F | 2-Naphthol | 2-Naphthyl N-phenyltrifluoromethanesulfonimidate | 80 |
| 4 | CF₃SO(N-c-Hex)F | 4-Methoxyphenol | 4-Methoxyphenyl N-cyclohexyltrifluoromethanesulfonimidate | 60 |
| 5 | CF₃SO(N-c-Hex)F | 4-Chlorophenol | 4-Chlorophenyl N-cyclohexyltrifluoromethanesulfonimidate | 51 |
Advanced Synthetic Transformations
The utility of trifluoromethanesulfonyl fluoride extends beyond simple derivatization, enabling more complex synthetic strategies. Its predictable reactivity and the stability of its products allow for direct peptide modifications and seamless integration into multi-step, one-pot sequences. nih.gov
The mild and chemoselective nature of reactions involving trifluoromethanesulfonyl fluoride makes it well-suited for the late-stage functionalization of complex molecules like peptides. nih.govkuleuven.be The ability to selectively triflate the phenol group of a tyrosine residue in the presence of other nucleophilic side chains (such as the amine in lysine) is a significant advantage. nih.gov This selectivity, governed by the presence of water, opens avenues for modifying unprotected or minimally protected peptides, which is a crucial capability in the development of peptide-based therapeutics and chemical biology tools. nih.govnih.gov The introduction of fluorine-containing groups can modulate the physicochemical properties of peptides, such as hydrophobicity and acidity, potentially enhancing their biological activity and stability. nih.gov
A powerful application of in-situ generated aryl triflates is their direct use in subsequent cross-coupling reactions without isolation, a process known as telescoping. nih.gov The synthesis of an aryl triflate from a phenol using trifluoromethanesulfonyl fluoride can be directly followed by a Suzuki-Miyaura cross-coupling reaction in the same reaction vessel. nih.govkuleuven.be
Table 4: Example of One-Pot Triflation and Suzuki-Miyaura Coupling The process involves the initial formation of the aryl triflate from the corresponding phenol using CF₃SO₂F, followed by the addition of Suzuki-Miyaura coupling reagents to the same pot. nih.gov
| Step | Reactants | Reagents | Product | Yield (%) |
| 1. Triflation | 4-tert-Butylphenol | CF₃SO₂F, DIPEA | 4-tert-Butylphenyl trifluoromethanesulfonate | (Intermediate) |
| 2. Coupling | (Intermediate) + 4-Methoxyphenylboronic acid | Pd(OAc)₂, P(Cy)₃, NaHCO₃ | 4-tert-Butyl-4'-methoxy-1,1'-biphenyl | 91 (overall) |
Role as a Leaving Group in Nucleophilic Substitutions
In nucleophilic substitution reactions, a good leaving group is a molecular fragment that departs with a pair of electrons. The stability of the leaving group as an independent species is paramount; stable, weakly basic anions or neutral molecules are typically excellent leaving groups.
The trifluoromethanesulfonate anion (CF3SO3⁻), commonly known as triflate (-OTf), is renowned as one of the best leaving groups in organic synthesis. youtube.comwikipedia.org Its exceptional stability is derived from the strong electron-withdrawing effect of the CF3 group and extensive resonance delocalization of the negative charge across the three oxygen atoms and the sulfur atom at the S(VI) oxidation state. youtube.comwikipedia.org Alkyl triflates are consequently highly reactive toward nucleophiles in SN2 reactions. wikipedia.orgacs.org
However, the trifluoromethanesulfinyl group, which would be derived from trifluoromethanesulfinyl fluoride (an S(IV) compound), is not reported in the literature as a leaving group for nucleophilic substitutions. Its stability, and therefore its capacity to act as an effective leaving group, is not comparable to that of the triflate anion. The chemistry of this compound is instead dominated by reactions at the electrophilic sulfur-fluorine bond. acs.org
Integration in Fluoroalkylation and Trifluoromethylation Reactions
C-H trifluoromethylation is a modern synthetic strategy focused on directly converting a carbon-hydrogen bond into a carbon-trifluoromethyl bond, thereby introducing the valuable -CF3 group. wechemglobal.comucla.edu This functional group can dramatically alter the biological and physical properties of a molecule. wechemglobal.com Various reagents, such as trifluoromethyltrimethylsilane (TMSCF3, the Ruppert-Prakash reagent), have been developed to serve as sources of a trifluoromethyl nucleophile or radical for these transformations. wikipedia.org
This compound (CF3S(O)F) is not a reagent for trifluoromethylation, as it is a source for the trifluoromethylsulfinyl (-S(O)CF3) group, not the trifluoromethyl (-CF3) group. Reactions involving CF3S(O)F would lead to trifluoromethylsulfinylation products. While related, this is a fundamentally different transformation. Research into direct C-H trifluoromethylsulfinylation has led to the development of other classes of reagents, such as specialized β-trifluorosulfinylesters, which can be selectively activated to perform this reaction. rsc.org
The carbon-fluorine bond is the strongest single bond to carbon, making its selective activation and functionalization a significant chemical challenge. nih.gov Research in this area is crucial for modifying fluorinated pharmaceuticals and agrochemicals. Strategies often employ transition metal complexes or highly reactive main group species to cleave the inert C(sp3)–F bond, frequently requiring specific substrate geometries or directing groups. nih.govrsc.org Studies have demonstrated that iridium complexes can achieve net oxidative addition across a C(sp3)–F bond, a reaction previously considered unfeasible for aliphatic substrates. nih.gov
No studies were found in the reviewed literature that specifically investigate the activation of the C(sp3)–F bonds within the trifluoromethyl group of this compound itself. Research on related sulfur-fluorine compounds has instead focused on the activation of the sulfur-fluorine (S-F) bond in S(VI) sulfonyl fluorides (R-SO2F) as part of the Sulfur(VI) Fluoride Exchange (SuFEx) "click chemistry" paradigm. acs.orgchemrxiv.orgdigitellinc.comresearchgate.net This S-F bond activation is a distinct process from the C-F bond activation discussed above.
Derivatization for Analytical and Radiochemical Purposes
Derivatization is a technique used in analytical chemistry to modify an analyte to make it more suitable for analysis by a specific method, such as liquid chromatography-mass spectrometry (LC-MS). The primary goals of derivatization for LC-MS are to improve the analyte's ionization efficiency, increase its mass for detection outside the low-mass interference region, enhance its chromatographic retention and separation, and improve detection sensitivity. nih.govnih.govgreyhoundchrom.comthermofisher.com
For compounds that are difficult to analyze directly, such as sulfonyl fluorides, derivatization is a key strategy. A general principle involves reacting the sulfonyl fluoride with a nucleophilic reagent that contains a chromophore or a permanently charged group. For example, other perfluoroalkane sulfonyl fluorides (e.g., PFOSF) have been successfully derivatized for LC-MS/MS analysis by reacting them with amines, such as benzylamine, to form the corresponding sulfonamides. acs.org These sulfonamide derivatives are more readily ionized and detected with greater sensitivity than the parent compound. acs.org Another approach involves derivatizing sulfonyl fluorides into their corresponding sulfinic acids for quantification. nih.gov
By analogy, this compound could be derivatized for enhanced LC-MS analysis by reaction with a suitable nucleophile. For instance, reaction with an amine would yield a trifluoromethanesulfinamide, which would likely exhibit improved chromatographic and mass spectrometric properties. acs.orgresearchgate.net Similarly, for radiochemical applications, sulfonyl chlorides are used to trap [¹⁸F]fluoride, forming a UV-active sulfonyl fluoride derivative that allows for the determination of molar activity by HPLC. nih.gov
| Parent Compound Class | Derivatization Reagent | Derivative Formed | Analytical Goal | Reference(s) |
| Perfluoroalkane Sulfonyl Fluorides (e.g., PFOSF) | Benzylamine | N-benzyl sulfonamide | Improve ionization and sensitivity for LC-MS/MS | acs.org |
| Perfluoroalkane Sulfonyl Fluorides (e.g., PFOSF, PFHxSF) | Chemical reducing agent | Perfluoroalkane sulfinic acid | Enable quantitative analysis of trace amounts in soil | nih.gov |
| Vitamin D Metabolites (with -OH groups) | 2-fluoro-1-methylpyridinium p-toluene sulfonate (FMP-TS) | N-methylpyridyl ether salt | Increase detection sensitivity and chromatographic separation | nih.govnih.gov |
| Polyamines (various) | 1-fluoro-2-nitro-4-(trifluoromethyl)benzene | N-substituted nitroaniline | Improve chromatographic determination in food samples | mdpi.com |
| [¹⁸F]Fluoride | Sulfonyl Chlorides | [¹⁸F]Sulfonyl Fluoride | Determine molar activity via HPLC-UV | nih.gov |
2 Radiochemical Synthesis Applications (e.g., as a triflate leaving group)
This compound, and more broadly its oxidized derivative trifluoromethanesulfonyl fluoride, serve as precursors to the trifluoromethanesulfonate (triflate) group. The triflate anion (CF₃SO₃⁻) is a superior leaving group in nucleophilic substitution reactions, a property that is extensively leveraged in radiochemical synthesis. vulcanchem.comnih.gov This is particularly valuable in the preparation of radiolabeled molecules for Positron Emission Tomography (PET), a powerful in vivo imaging technique used in oncology, cardiology, and neurology. mdpi.comchemicalbook.com
The utility of the triflate group in this context stems from its exceptional stability, which is a consequence of resonance stabilization that delocalizes the negative charge across the three oxygen atoms and the strong electron-withdrawing effect of the trifluoromethyl group. vulcanchem.com This stability makes alkyl triflates highly reactive in SN2 reactions, facilitating the introduction of positron-emitting radionuclides, most notably fluorine-18 (B77423) ([¹⁸F]), into a target molecule. vulcanchem.com
The introduction of fluorine-18 is a critical step in the synthesis of many PET radiopharmaceuticals. The short half-life of [¹⁸F] (approximately 110 minutes) necessitates rapid and efficient radiolabeling reactions. mdpi.com The use of precursors functionalized with a triflate leaving group addresses this challenge by providing a highly reactive site for nucleophilic attack by the [¹⁸F]fluoride ion.
A notable example is the synthesis of [¹⁸F]fluoroform from N-difluoromethyltriazolium triflate, where the triazolium group, activated by the triflate, acts as an excellent nucleofuge for displacement by the fluoride ion. chemrxiv.org This method is advantageous for producing [¹⁸F]fluoroform with a high molar activity, which is crucial for subsequent applications in trifluoromethylation reactions to create aryl-[¹⁸F]CF₃ compounds. chemrxiv.org
The table below summarizes key aspects of utilizing triflate leaving groups in radiochemical synthesis, drawing from documented research findings.
| Precursor Type | Leaving Group | Radiochemical Product | Key Findings |
| Alkyl Triflate | Triflate (-OTf) | [¹⁸F]-labeled compounds | Highly reactive in SN2 reactions, enabling efficient radiofluorination. vulcanchem.com |
| N-difluoromethyltriazolium triflate | Triazolium triflate | [¹⁸F]Fluoroform | The triazolium group serves as an excellent nucleofuge, facilitating displacement by the fluoride ion under mild conditions. chemrxiv.org |
| o-trimethylsilylphenyl triflate | Triflate (-OTf) | (trifluoromethoxy)benzene | Used to generate benzyne (B1209423) in situ, which then reacts with a trifluoromethoxide source. researchgate.net |
The development of radiolabeling strategies often involves a careful selection of precursors and reaction conditions to maximize the radiochemical yield (RCY) and molar activity. While direct radiolabeling with this compound is not the primary application, its role as a precursor to the indispensable triflate leaving group firmly places it within the essential chemical toolbox for advancing radiopharmaceutical sciences and PET imaging.
Spectroscopic and Computational Research Methodologies
Spectroscopic Analysis Techniques for Trifluoromethanesulfonyl Fluoride (B91410) and its Derivatives
A variety of spectroscopic techniques are employed to characterize trifluoromethanesulfonyl fluoride and its derivatives, providing insights into their chemical identity, purity, and structural features.
Gas Chromatography-Mass Spectrometry (GC-MS) for Product Validation and Characterization
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile compounds. In the context of fluorinated compounds, GC-MS is used to analyze reaction mixtures and validate the formation of the desired products. For instance, in the electrochemical fluorination of methyl(phenylthio)acetate, GC-MS was used to track the decrease of the starting material and the appearance of the monofluorinated product. researchgate.net The mass spectrometer provides information on the molecular weight and fragmentation pattern of the compounds, aiding in their structural elucidation. researchgate.netjeol.com
However, the analysis of highly reactive fluorine compounds like hydrogen fluoride (HF) and certain phosphorus oxyfluorides by GC-MS can be challenging due to their potential to react with and degrade the stationary phase of the gas chromatography column. researchgate.net For some fluorine-containing compounds, conventional ionization techniques like electron ionization (EI) and chemical ionization (CI) may not produce a molecular ion, making molecular weight determination difficult. jeol.com In such cases, softer ionization techniques like field ionization (FI) can be employed. jeol.com
A robust method for the determination of fluoride ions in water samples has been developed using silylation followed by GC/MS analysis. nih.gov This method demonstrates good linearity and reproducibility, making it suitable for quantifying fluoride ions in complex matrices. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 19F-NMR for Quantitative Analysis)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of fluorine-containing compounds. wikipedia.orgslideshare.net Fluorine-19 (¹⁹F) is a naturally abundant, spin-active nucleus, making ¹⁹F NMR a highly sensitive technique. wikipedia.org It offers a wide chemical shift range, which minimizes signal overlap and simplifies spectral analysis. wikipedia.orgnih.gov
¹⁹F NMR is particularly valuable for the quantitative analysis of fluorinated compounds. nih.govresearchgate.net The direct relationship between the peak area and the number of fluorine nuclei allows for accurate purity determination and quantification without the need for extensive sample preparation or reference standards. nih.gov This technique has been successfully applied to the quality control of various fluorinated pharmaceuticals. nih.gov In studies of trifluoromethylation reactions, in-situ ¹⁹F NMR spectroscopy has been used to monitor reaction kinetics and identify reactive intermediates. researchgate.net
The chemical shifts in ¹⁹F NMR are sensitive to the local electronic environment of the fluorine nucleus, providing valuable structural information. For example, the ¹⁹F NMR spectrum of trifluoromethanesulfonyl fluoride would show distinct signals for the fluorine atoms of the trifluoromethyl group and the sulfonyl fluoride group.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a technique used to identify functional groups in a molecule by measuring the absorption of infrared radiation. mdpi.com The vibrational frequencies of different bonds are characteristic, allowing for the identification of specific structural motifs. annexpublishers.com
In the study of trifluoromethanesulfonyl fluoride, FT-IR spectroscopy can be used to identify the characteristic stretching and bending vibrations of the C-F, S=O, and S-F bonds. For example, the strong absorption bands corresponding to the sulfonyl group (SO₂) are typically observed in the region of 1400-1200 cm⁻¹. Changes in the FT-IR spectrum can also indicate the occurrence of a chemical reaction, such as the adsorption of fluoride onto a material, where a reduction in the intensity of hydroxyl (-OH) bands may be observed. researchgate.net Time-series FT-IR spectroscopy can be used to monitor the kinetics of processes like crystallization. nih.gov
Raman Spectroscopy in Conformational and Solvation Studies
Raman spectroscopy is another vibrational spectroscopy technique that provides complementary information to FT-IR. nih.gov It is particularly useful for studying non-polar bonds and symmetric vibrations. In the context of fluorinated compounds, Raman spectroscopy has been employed for the ratiometric sensing of fluoride ions. rsc.orgrsc.orgnih.gov This method is based on the change in the Raman spectrum upon the desilylation of a sensor molecule by fluoride ions and allows for rapid and selective detection. rsc.org
In conformational and solvation studies, Raman spectroscopy can provide insights into the different conformations of a molecule and its interactions with solvent molecules. The Raman spectra of fluoridated apatites, for instance, have been used to identify the presence of hydroxyl groups within the crystal structure. nih.gov
In-line Spectroscopic Monitoring for Process Control
In-line spectroscopic monitoring allows for real-time analysis of chemical reactions, providing valuable information for process control and optimization. asahilab.co.jp Techniques like FT-IR and NMR can be integrated into a reaction setup to continuously monitor the concentrations of reactants, intermediates, and products.
For example, in the synthesis of trifluoromethylated compounds, in-line FT-IR and ¹⁹F NMR have been used to monitor the consumption of fluoroform (CF₃H) and the formation of the desired product. asahilab.co.jp This real-time analysis enables precise control over reaction conditions, ensuring safe and efficient synthesis. asahilab.co.jp
Theoretical and Computational Chemistry Approaches
Theoretical and computational chemistry methods play a crucial role in complementing experimental studies of trifluoromethanesulfonyl fluoride. These approaches provide detailed insights into molecular properties and reaction mechanisms that can be difficult to obtain through experiments alone.
High-level ab initio methods and density functional theory (DFT) calculations are used to investigate the molecular structure, vibrational frequencies, and thermochemical properties of trifluoromethanesulfonyl fluoride. acs.orgjlu.edu.cn For instance, computational studies have been used to predict the unimolecular decomposition pathways of CF₃SO₂F, identifying the primary C-S bond cleavage as the dominant decomposition route. acs.org These calculations also help in identifying the various decomposition products that can be formed. acs.org
Molecular dynamics simulations are employed to study the physicochemical properties of trifluoromethanesulfonyl fluoride as a dielectric medium. jlu.edu.cn These simulations can predict properties such as vapor pressure, density, heat capacity, and transport coefficients over a range of temperatures, which is essential for its application as an insulating gas. jlu.edu.cn
The table below summarizes some key theoretical findings for trifluoromethanesulfonyl fluoride:
| Property | Calculated Value | Method | Reference |
| C-S Bond Dissociation Energy | ~70-80 kcal/mol | ab initio/DFT | acs.org |
| Boiling Point | -25 °C | Experimental | mdpi.comsigmaaldrich.com |
| Enthalpy of Vaporization | 23.4 kJ/mol | Experimental | mdpi.com |
These computational approaches provide a fundamental understanding of the behavior of trifluoromethanesulfonyl fluoride at the molecular level, guiding the design of experiments and the development of its practical applications.
Ab Initio Methods for Electronic Structure and Stability
High-accuracy ab initio methods have been pivotal in understanding the unimolecular decomposition of trifluoromethanesulfonyl fluoride. Researchers have employed explicitly correlated coupled-cluster theory with single, double, and perturbative triple excitations (RCCSD(T)-F12) to obtain precise electronic structure information. nih.govfgcu.edu This method is known for its rapid convergence with respect to the basis set size, providing results close to the complete basis set limit. nih.govfgcu.edu
In conjunction with RCCSD(T)-F12, composite methods like the Complete Basis Set (CBS) method, specifically the ROCBS-QB3 variant, have been used. nih.govfgcu.edu These composite schemes are designed to approximate high-level accuracy at a reduced computational cost by combining calculations from different levels of theory and basis sets. Furthermore, multireference methods such as second-order multireference perturbation theory (RS2) have been applied, particularly for cases where the electronic structure is not well-described by a single-reference method. nih.govfgcu.edu These calculations have been crucial in mapping out the potential energy surface for the decomposition of trifluoromethanesulfonyl fluoride. nih.govfgcu.edu
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has been a workhorse for investigating the properties of trifluoromethanesulfonyl fluoride, offering a balance between computational cost and accuracy. The M06-2X functional, a high-nonlocality hybrid meta-GGA functional, has been frequently used to optimize the geometries of the molecule and its decomposition products. nih.govfgcu.edu This functional is well-suited for main-group thermochemistry and kinetics.
Another functional employed is the double hybrid B2PLYPD3, which incorporates a portion of the MP2 correlation energy and an empirical dispersion correction (D3). nih.govfgcu.edu This approach generally provides improved accuracy for non-covalent interactions and reaction barrier heights. Geometries optimized at the coupled-cluster singles and doubles (CCSD) level have also served as a reference for DFT calculations, ensuring the reliability of the computed structures. nih.govfgcu.edu
A study on the decomposition of trifluoromethanesulfonyl fluoride utilized these DFT methods to determine the optimized geometrical parameters which were then used as a basis for higher-level ab initio calculations. nih.govfgcu.edu
Table 1: Selected Optimized Geometrical Parameters of Trifluoromethanesulfonyl Fluoride
| Parameter | M06-2X/aug-cc-pVTZ | B2PLYPD3/aug-cc-pVTZ | CCSD/aug-cc-pVTZ |
| r(C-S) / Å | 1.879 | 1.885 | 1.881 |
| r(S-F) / Å | 1.571 | 1.580 | 1.575 |
| r(S=O) / Å | 1.408 | 1.415 | 1.412 |
| ∠(O=S=O) / ° | 126.1 | 125.7 | 125.9 |
| ∠(C-S-F) / ° | 96.5 | 96.3 | 96.4 |
Data sourced from computational studies on the unimolecular decomposition of trifluoromethanesulfonyl fluoride. The table presents a selection of calculated bond lengths (r) and angles (∠) to illustrate the consistency between different computational methods.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations have been instrumental in determining the physicochemical properties of trifluoromethanesulfonyl fluoride in the gas and liquid phases. jlu.edu.cn These simulations model the time evolution of a system of molecules, providing insights into macroscopic properties from the underlying microscopic interactions.
For trifluoromethanesulfonyl fluoride, an optimized all-atom force field based on the polymer consistent force field (PCFF) framework, termed mPCFF, was developed. jlu.edu.cn This force field was parameterized using data from quantum chemical calculations, including molecular structures, internal rotation, dipole moments, and vibrational frequencies. jlu.edu.cn The accuracy of the force field was validated by comparing the simulated properties with available experimental and quantum chemical data. jlu.edu.cn
MD simulations using this optimized force field have been used to calculate a range of properties over a temperature range of 243–323 K, including: jlu.edu.cn
Vapor pressures
Densities
Heat capacities
Enthalpies of vaporization
Critical properties
Self-diffusion coefficients
Dielectric constants
Shear viscosities
Thermal conductivities
These simulations provide a comprehensive dataset of the physical behavior of trifluoromethanesulfonyl fluoride, which is crucial for its application as a gaseous dielectric. jlu.edu.cn
Mechanistic Studies via Computational Modeling
Computational modeling has been essential in elucidating the complex decomposition mechanisms of trifluoromethanesulfonyl fluoride. Through transition state analysis, researchers have identified the primary decomposition pathways. nih.govfgcu.edu The predominant mechanism is the simple C–S bond cleavage, leading to the formation of CF3 and SO2F radicals. nih.govfgcu.edu
An alternative pathway involves an isomerization via a CF3 group migration to form the more stable CF3OSFO isomer, which subsequently decomposes to CF2O and SOF2. nih.govfgcu.edu A roaming-induced F-abstraction has also been identified as a minor channel, producing CF4 and SO2. nih.govfgcu.edu These mechanistic insights are critical for understanding the stability and lifetime of trifluoromethanesulfonyl fluoride under various conditions.
While Ab Initio Metadynamics and Non-Covalent Interaction (NCI) analysis are powerful tools for studying reaction dynamics and intermolecular forces, specific studies applying these methods to trifluoromethanesulfonyl fluoride were not prominently found in the surveyed literature.
Rate Coefficient and Decomposition Temperature Simulations
To quantify the decomposition kinetics of trifluoromethanesulfonyl fluoride, master equation simulations have been performed. nih.govfgcu.edu These simulations use the potential energy surface information obtained from high-level ab initio calculations to predict temperature and pressure-dependent rate coefficients for the various decomposition channels.
Future Research Directions and Challenges
Development of Novel and Sustainable Synthetic Pathways
A primary hurdle in the study of trifluoromethanesulfinyl fluoride (B91410) is the lack of well-established and efficient synthetic protocols. While methods for the synthesis of related sulfonyl fluorides are more developed, often involving halogen exchange reactions, the preparation of sulfinyl fluorides remains less explored. mdpi.comgoogle.comwipo.int Future research must prioritize the development of novel and sustainable synthetic routes to access trifluoromethanesulfinyl fluoride in high purity and yield. This could involve exploring alternative fluorinating agents and catalytic systems that are milder and more selective than traditional methods, which can be harsh and non-specific. nih.gov The use of flow chemistry could also offer advantages in terms of safety and scalability for handling potentially reactive intermediates. mdpi.com
A key challenge lies in the selective introduction of a single fluorine atom at the sulfur center while preserving the trifluoromethyl group. Overcoming this will likely require a deep understanding of the reaction mechanisms at play and the development of precisely controlled reaction conditions.
Exploration of Expanded Reactivity and Catalytic Systems
The reactivity of this compound is largely uncharted territory. While its analog, trifluoromethanesulfinyl chloride, has been shown to act as a source of the trifluoromethyl radical, the reactivity of the fluoride derivative is expected to be distinct due to the high electronegativity of fluorine. rsc.org Systematic studies are needed to probe its reactions with a wide range of nucleophiles, electrophiles, and radical species.
A significant area for future investigation is the development of catalytic systems that can harness the unique properties of the trifluoromethanesulfinyl group. This could involve transition metal catalysis or organocatalysis to promote novel transformations. nih.gov For instance, the development of catalysts that can facilitate the transfer of the CF3SO group to organic molecules would be a major breakthrough, opening up new avenues for the synthesis of complex fluorinated compounds. The inherent challenges include catalyst stability in the presence of a reactive fluorine-containing compound and achieving high levels of chemo- and regioselectivity.
Advanced Mechanistic Elucidation through Integrated Experimental and Computational Approaches
A thorough understanding of the reaction mechanisms involving this compound is crucial for the rational design of new synthetic methods and applications. Future research should employ a combination of experimental and computational techniques to unravel the intricate details of its reactivity.
Kinetic studies, isotopic labeling experiments, and in-situ spectroscopic monitoring can provide valuable insights into reaction pathways. acs.org These experimental approaches, when coupled with high-level computational studies, can offer a detailed picture of transition states, reaction intermediates, and potential energy surfaces. nih.gov Computational chemistry can also be instrumental in predicting the reactivity of this compound with various substrates, guiding experimental design and accelerating the discovery of new reactions. A significant challenge will be the accurate modeling of the highly electronegative fluorine atom and its influence on the electronic structure and reactivity of the molecule.
Innovative Applications in Complex Molecule Synthesis and Functionalization
The unique electronic properties conferred by the trifluoromethyl and sulfinyl fluoride groups suggest that this compound could be a valuable reagent in the synthesis and functionalization of complex molecules. mdpi.compnas.org The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence the reactivity of the adjacent sulfinyl fluoride moiety, potentially leading to novel and selective transformations.
Future research should explore the use of this compound in late-stage functionalization of drug candidates and other bioactive molecules. The introduction of the CF3SO- group could modulate the physicochemical properties of these molecules, such as their lipophilicity and metabolic stability. mdpi.com A major challenge will be to develop methods that are tolerant of a wide range of functional groups commonly found in complex organic structures.
Integration of Advanced Spectroscopic and Computational Tools for Real-Time Analysis and Design
To accelerate the exploration of this compound chemistry, the integration of advanced spectroscopic techniques and computational tools for real-time analysis and rational design is paramount. Techniques such as in-situ NMR and IR spectroscopy can provide real-time information on reaction kinetics and the formation of transient species. mdpi.com
Furthermore, the development of predictive models based on machine learning and artificial intelligence could significantly aid in the design of new experiments and the optimization of reaction conditions. By combining large datasets from both experimental and computational studies, it may be possible to predict the outcomes of reactions involving this compound with a high degree of accuracy. The challenge lies in generating a sufficiently large and diverse dataset for a compound that is currently not well-studied.
Q & A
Basic: What are the established synthetic methodologies for preparing trifluoromethanesulfinyl fluoride, and what analytical techniques validate its purity?
Methodological Answer:
this compound (CF₃S(O)F) is typically synthesized via oxidation of trifluoromethanethiol derivatives or halogen exchange reactions. For example, trifluoromethanesulfinyl chloride (CF₃S(O)Cl) can serve as a precursor, where fluoride ion substitution replaces chlorine under controlled anhydrous conditions . Key steps include:
- Reaction Setup : Conduct reactions in inert atmospheres (e.g., nitrogen) to prevent hydrolysis.
- Purification : Distillation under reduced pressure or chromatography to isolate the product.
- Validation :
- 19F NMR : To confirm fluorine environment and absence of impurities (δ ~40-60 ppm for S(O)F groups).
- Mass Spectrometry : High-resolution MS (e.g., NIST database comparisons) validates molecular weight .
- IR Spectroscopy : Characteristic S=O stretches (~1100-1300 cm⁻¹) confirm sulfinyl group formation .
Basic: How do researchers characterize the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
Reactivity is assessed through kinetic studies and substrate screening:
- Kinetic Monitoring : Use in-situ 19F NMR to track fluoride displacement rates with nucleophiles (e.g., amines, alkoxides) .
- Substrate Scope : Test reactions with varying steric/electronic environments (e.g., aryl vs. alkyl nucleophiles) to map selectivity .
- Byproduct Analysis : Identify side products (e.g., sulfonic acids) via GC-MS or HPLC to optimize reaction conditions .
Advanced: How should researchers design experiments to resolve contradictions in reported catalytic applications of this compound?
Methodological Answer:
Contradictions often arise from reaction conditions or catalyst systems. To address this:
- Controlled Replicates : Repeat experiments with standardized reagents (e.g., anhydrous solvents, fixed moisture levels) .
- Catalyst Screening : Compare metal catalysts (e.g., Cu vs. Pd) and ligands to isolate active species .
- Mechanistic Probes : Use isotopic labeling (18O in S=O) or DFT calculations to elucidate pathways .
- Cross-Study Validation : Apply Fluoride Science Quality Assessment Worksheet criteria to evaluate study rigor and reproducibility .
Advanced: What strategies mitigate discrepancies in spectroscopic data for this compound derivatives?
Methodological Answer:
Discrepancies may stem from solvent effects, impurities, or instrumentation. Mitigation steps include:
- Solvent Calibration : Report solvent-specific chemical shifts (e.g., CDCl3 vs. DMSO-d6 in 19F NMR) .
- Reference Standards : Use NIST-certified compounds (e.g., 4-fluorobenzoyl chloride) to calibrate instruments .
- Multi-Technique Corroboration : Cross-validate with X-ray crystallography (if crystalline) and IR/Raman spectroscopy .
Advanced: How can ecological impact assessments address the lack of data on this compound’s environmental persistence?
Methodological Answer:
While direct data are limited (as noted in ), researchers can:
- Analog Studies : Extrapolate from structurally similar compounds (e.g., trifluoromethanesulfonic acid) to model biodegradation pathways .
- Microcosm Experiments : Test soil/water systems spiked with CF₃S(O)F under varying pH/temperature to measure hydrolysis rates .
- Toxicity Screening : Use Daphnia magna or algal assays to estimate acute/chronic effects .
Advanced: What catalytic roles does this compound play in asymmetric synthesis, and how is enantioselectivity optimized?
Methodological Answer:
CF₃S(O)F acts as a chiral sulfinylating agent. Optimization strategies include:
- Chiral Auxiliaries : Employ cinchona alkaloid catalysts to induce asymmetry in prochiral substrates .
- Solvent Effects : Polar aprotic solvents (e.g., THF) enhance ion-pair stabilization and selectivity .
- Temperature Gradients : Lower temperatures (−78°C) reduce racemization during sulfoxide formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
